molecular formula C18H30O7 B1667524 Bis propargyl-peg7 CAS No. 400775-35-1

Bis propargyl-peg7

Cat. No. B1667524
M. Wt: 358.4 g/mol
InChI Key: WJGHENNJCGFCLO-UHFFFAOYSA-N
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Description

Bis-propargyl-PEG7 is a molecule containing two propargyl groups connected by a polyethylene glycol (PEG) linker . It is used as a cross-linking agent in polymerization reactions or in the modification of materials . It contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .


Synthesis Analysis

Bis-propargyl-PEG7 can be used to synthesize the polymer linked multimers of guanosine-3’, 5’-cyclic monophosphates . The propargyl groups can be reacted with azide-bearing compounds or biomolecules via copper catalyzed azide-alkyne Click Chemistry to yield stable triazole linkages .


Molecular Structure Analysis

The molecular formula of Bis-propargyl-PEG7 is C18H30O7 . It has a molecular weight of 358.4 g/mol . It contains two propargyl groups at each terminal end .


Chemical Reactions Analysis

The propargyl groups in Bis-propargyl-PEG7 can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups . This reaction is part of a larger class of reactions known as “Click Chemistry”.


Physical And Chemical Properties Analysis

Bis-propargyl-PEG7 is a liquid that is colorless to light yellow . It has a molecular weight of 358.4 g/mol and a molecular formula of C18H30O7 . The hydrophilic PEG spacer increases solubility in aqueous media .

Scientific Research Applications

Enhanced Drug Delivery

  • Dendrimer vs Linear Conjugate : A study compared the efficacy of dendrimer and linear bis(poly(ethylene glycol)) (PEG) polymer in delivering paclitaxel, an anticancer drug. The nanosized dendritic polymer conjugates showed a significant increase in cytotoxicity and drug solubility, suggesting their potential as effective drug carriers (Khandare et al., 2006).

PEGylation Techniques

  • Disulfide Bridge-Based PEGylation : Research on PEGylation using disulfide bridges indicates that it can enhance the therapeutic efficacy of protein-based medicines without causing irreversible denaturation of the protein (Brocchini et al., 2008).

Linear-Dendritic Block Copolymers

  • Photoinduction of Optical Anisotropy : A study on azobenzene-containing linear-dendritic diblock copolymers, which include PEG, demonstrated their potential in photoinduction of optical anisotropy, indicating applications in advanced materials science (Barrio et al., 2009).

Bismuth Oxide Thin Films

  • Deposition and Characterization : Bismuth oxide thin films, utilizing PEG in their formation, have shown promising results in various applications such as sensor technology and microelectronics (Fruth et al., 2005).

Nanocarriers for Lipophilic Antitumoral Drugs

  • Self-Assembling Hybrid Copolymers : Studies on amphiphilic block copolymers with a hybrid linear-dendritic structure, including PEG, have shown potential in encapsulating water-insoluble drugs like plitidepsin, which could revolutionize cancer treatment (Fedeli et al., 2019).

Future Directions

While specific future directions for Bis-propargyl-PEG7 are not mentioned in the retrieved papers, the versatility of the propargyl group opens up new synthetic pathways for further elaboration . This suggests potential for future research and applications in the synthesis and functionalization of more elaborate/complex building blocks and intermediates .

properties

IUPAC Name

3-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]prop-1-yne
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30O7/c1-3-5-19-7-9-21-11-13-23-15-17-25-18-16-24-14-12-22-10-8-20-6-4-2/h1-2H,5-18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJGHENNJCGFCLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOCCOCCOCCOCCOCCOCCOCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis propargyl-peg7

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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